molecular formula C8H14ClNO2 B1379275 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI) CAS No. 94160-98-2

1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)

Cat. No. B1379275
CAS RN: 94160-98-2
M. Wt: 191.65 g/mol
InChI Key: JOIJZJVAIURHGA-OGFXRTJISA-N
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Description

“1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, ®-(9CI)” is a chemical compound with the CAS Number: 52601-23-7 . It has a molecular weight of 191.66 . The IUPAC name for this compound is quinuclidine-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H . This indicates that the compound has a bicyclic structure with a nitrogen atom incorporated into one of the rings .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of 1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, ®- (9CI), also known as ®-quinuclidine-2-carboxylic acid hydrochloride. However, detailed information on specific applications in various fields is limited in the available resources.

The compound is mentioned in the context of its availability from chemical suppliers and its potential use in drug discovery as part of azabicyclooctane scaffolds . These scaffolds are nitrogen-containing heterocycles that have shown significant potential in the field of drug discovery due to their unique structure, making them key synthetic intermediates in several total syntheses .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed, on skin, or in eyes .

Future Directions

The chemistry and applications of compounds like “1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, ®-(9CI)” remain underexplored . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that there is potential for future research in this area.

properties

IUPAC Name

(2R)-1-azabicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJZJVAIURHGA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)
Reactant of Route 2
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)
Reactant of Route 3
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)
Reactant of Route 4
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)
Reactant of Route 5
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)
Reactant of Route 6
1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)

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